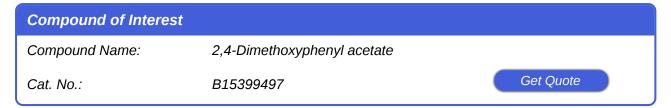


An In-depth Technical Guide to 2,4-Dimethoxyphenylacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethoxyphenylacetic acid, a versatile building block in pharmaceutical and chemical synthesis. This document outlines its chemical identity, physical properties, synthesis protocols, and known biological relevance, structured for ease of reference by professionals in research and development.

Chemical Identity and Physical Constants

2,4-Dimethoxyphenylacetic acid is an aromatic carboxylic acid characterized by a phenylacetic acid core with two methoxy groups at the 2 and 4 positions of the benzene ring. These methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in various synthetic applications.[1]

Table 1: Physical and Chemical Properties of 2,4-Dimethoxyphenylacetic Acid



Property	Value	Reference
CAS Number	6496-89-5	[1][2]
Molecular Formula	C10H12O4	[1]
Molecular Weight	196.20 g/mol	[1]
Melting Point	108-115 °C	[1]
Appearance	Pale yellow powder / Crystalline Solid	[1][3]
Purity	≥ 99% (GC)	[1]
SMILES	COc1ccc(CC(O)=O)c(OC)c1	
InChI Key	ZFXFMGARFHRTTO- UHFFFAOYSA-N	

Experimental Protocols

The synthesis of 2,4-Dimethoxyphenylacetic acid can be achieved through various routes. Below is a detailed experimental protocol for a common synthesis method.

Synthesis of 2,4-Dimethoxyacetophenone

A foundational step in one of the synthetic pathways to 2,4-Dimethoxyphenylacetic acid involves the preparation of 2,4-dimethoxyacetophenone.

Materials:

- 1,3-dimethoxybenzene (1.0 mol, 138.2g)
- Toluene (1380.0g)
- Aluminum chloride (266.6g)
- Acetonitrile (160.0g)
- · Dry hydrogen chloride gas



Water (300.0g)

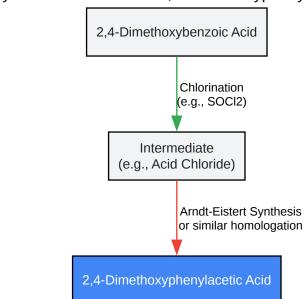
Procedure:

- In a 2000ml reaction flask, add 138.2g (1.0mol) of 1,3-dimethoxybenzene and 1380.0g of toluene.
- Cool the mixture to -10 °C.
- While stirring, add 266.6g of aluminum chloride.
- Slowly add 160.0g of acetonitrile.
- Pass dry hydrogen chloride gas through the solution.
- Maintain the reaction temperature between 10-20 °C and incubate for 15 hours.
- After the reaction is complete, stop stirring and filter the mixture to obtain a solid.
- Add the collected solid to 300.0g of water and reflux for 1 hour.
- Cool the solution and filter to obtain 2,4-dimethoxyacetophenone.
- Dry the product. The expected yield is approximately 171.2g (95.0%) with a purity of 99.2%. [4]

Mandatory Visualization

The following diagram illustrates a general synthesis workflow for 2,4-Dimethoxyphenylacetic acid starting from 2,4-Dimethoxybenzoic acid, which is one of the 14 available synthetic routes.





Synthesis Workflow for 2,4-Dimethoxyphenylacetic Acid

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Caption: A simplified workflow for the synthesis of 2,4-Dimethoxyphenylacetic acid.

Applications in Research and Development

2,4-Dimethoxyphenylacetic acid is a valuable building block in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its application in the development of anti-inflammatory and analgesic drugs.[1][5] Its structural features allow for modifications that can lead to the creation of novel therapeutic agents.

Agrochemical Chemistry

In the field of agricultural chemistry, 2,4-Dimethoxyphenylacetic acid serves as a precursor in the formulation of herbicides.[1][5] The modification of its structure is explored to create effective compounds for crop protection and weed management.

Biochemical Research



Researchers employ this acid in studies related to enzyme inhibition and metabolic pathways. [1] It is also identified as a metabolite of dopamine analogs, where benzylamines and phenethylamines are converted to their corresponding acids.[3]

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